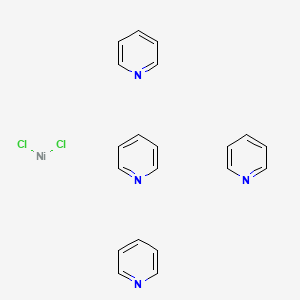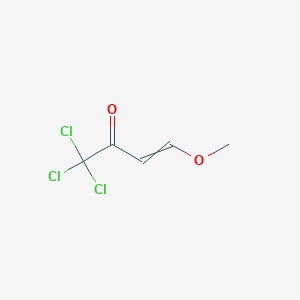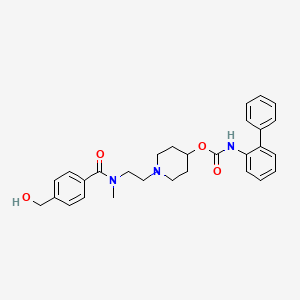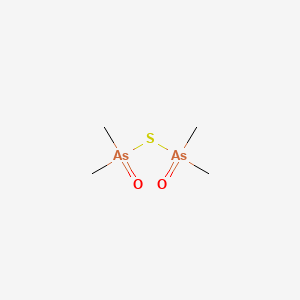
(Nicl2(PY)4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a nickel complex where the nickel ion is coordinated by four pyridine ligands and two chloride ions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrapyridyl nickel (II) dichloride can be synthesized through the reaction of nickel(II) chloride with pyridine in an appropriate solvent. The reaction typically involves mixing an aqueous solution of nickel(II) chloride with pyridine under controlled conditions to form the desired complex . The reaction can be represented as follows:
NiCl2+4C5H5N→NiCl2(C5H5N)4
Industrial Production Methods
In an industrial setting, the production of tetrapyridyl nickel (II) dichloride involves similar principles but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
Tetrapyridyl nickel (II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: The pyridine ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with tetrapyridyl nickel (II) dichloride include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Aplicaciones Científicas De Investigación
Tetrapyridyl nickel (II) dichloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tetrapyridyl nickel (II) dichloride involves its ability to coordinate with various ligands and participate in electron transfer processes. The nickel ion in the complex can undergo changes in oxidation state, facilitating various catalytic reactions. The pyridine ligands stabilize the nickel ion and influence its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Nickel(II) chloride: A simpler nickel complex without pyridine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Nickel(II) 2,2’-bipyridine complex: A nickel complex with bipyridine ligands.
Uniqueness
Tetrapyridyl nickel (II) dichloride is unique due to its specific coordination environment, which provides distinct reactivity and stability compared to other nickel complexes. The presence of four pyridine ligands allows for versatile applications in catalysis and coordination chemistry .
Propiedades
Fórmula molecular |
C20H20Cl2N4Ni |
|---|---|
Peso molecular |
446.0 g/mol |
Nombre IUPAC |
dichloronickel;pyridine |
InChI |
InChI=1S/4C5H5N.2ClH.Ni/c4*1-2-4-6-5-3-1;;;/h4*1-5H;2*1H;/q;;;;;;+2/p-2 |
Clave InChI |
KIESYLFSGNDAGD-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.Cl[Ni]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Oxa-5,7,13,17,18,21-hexazatetracyclo[12.5.2.12,6.017,20]docosa-1(20),2(22),3,5,14(21),15,18-heptaene](/img/structure/B13435418.png)








![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)




